molecular formula C15H16N4O2 B14813183 4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide

4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide

Cat. No.: B14813183
M. Wt: 284.31 g/mol
InChI Key: PKKKBCMYQUXGQS-GZTJUZNOSA-N
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Description

4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide is a complex organic compound with a molecular formula of C16H18N4O2. This compound features a pyrrole ring, a phenyl group, and a hydrazino linkage, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. One common synthetic route includes the reaction of 2-pyrrolecarboxaldehyde with N-phenylhydrazine in the presence of a suitable catalyst under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrole ring and phenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-oxo-N-phenyl-4-[2-(1H-pyrrol-2-ylmethylene)hydrazino]butanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-phenyl-N'-[(E)-1H-pyrrol-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C15H16N4O2/c20-14(18-12-5-2-1-3-6-12)8-9-15(21)19-17-11-13-7-4-10-16-13/h1-7,10-11,16H,8-9H2,(H,18,20)(H,19,21)/b17-11+

InChI Key

PKKKBCMYQUXGQS-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CN2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CN2

Origin of Product

United States

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